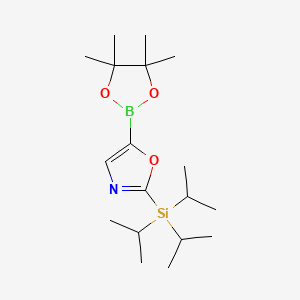

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Triisopropylsilyl)oxazole with boronic acid pinacol ester under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. Quality control measures are implemented to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can yield simpler boronic acid derivatives.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced boronic acids, and substituted boronic esters .

科学的研究の応用

Scientific Research Applications

- Chemistry 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester serves as an intermediate in synthesizing complex organic molecules.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is being conducted to explore its potential as a therapeutic agent.

- Industry It is used in developing new materials and as a building block in organic synthesis.

Synthesis of 3-(5-Oxazolyl)benzaldehyde

2-(Triisopropylsilyl)oxazole-5-boronic acid, pinacol ester is used in the synthesis of 3-(5-Oxazolyl)benzaldehyde. 3-(5-Oxazolyl)benzaldehyde is an organic compound with the molecular formula C10H7NO2 and has a wide range of applications in scientific research.

Reactions of 3-(5-Oxazolyl)benzaldehyde

3-(5-Oxazolyl)benzaldehyde can undergo various chemical reactions:

- Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction The aldehyde group can be reduced to form the corresponding alcohol.

- Substitution The aromatic ring can undergo electrophilic substitution reactions.

Boronic Acids and Esters in Medicinal Chemistry

The synthesis of five-membered heterocycle boronic acids and esters has gained significant attention due to their importance in medicinal chemistry . Boron-containing compounds have been studied in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, and their application as sensors and delivery systems . The molecular modification by introducing a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Pinacol Ester Derivative Coupling Reactions

Pinacol ester derivatives such as vinyl boronic acid pinacol ester are used in coupling reactions . For example, in a reaction with a photocatalyst under blue LED bulbs, vinyl boronic acid pinacol ester was used to achieve a 61% yield of a colorless oil .

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

作用機序

The mechanism of action of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

Similar Compounds

- 2-Methylbenzoxazole-5-boronic acid pinacol ester

- 2-Methylthiazole-5-boronic acid pinacol ester

- 2-Picoline-5-boronic acid pinacol ester

Uniqueness

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

生物活性

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (TIPS-oxazole) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of TIPS-oxazole, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the molecular formula and features an oxazole ring, which is known for its diverse biological activities. The triisopropylsilyl (TIPS) group enhances the compound's stability and solubility in organic solvents, facilitating its use in various chemical reactions, particularly in Suzuki cross-coupling reactions for synthesizing complex organic molecules .

Antimicrobial Activity

Research indicates that TIPS-oxazole exhibits significant antimicrobial properties. A study evaluating various oxazole derivatives reported that compounds related to TIPS-oxazole showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| TIPS-oxazole | 1.6 | Staphylococcus aureus |

| TIPS-oxazole | 3.2 | Escherichia coli |

| TIPS-oxazole | 0.8 | Candida albicans |

These results suggest that TIPS-oxazole may disrupt cellular functions in microbial cells, potentially through oxidative stress mechanisms .

Anticancer Activity

In addition to its antimicrobial effects, TIPS-oxazole has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A comparative study highlighted the efficacy of TIPS-oxazole against human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Doxorubicin |

| HeLa (cervical cancer) | 15 | Cisplatin |

These findings underscore the potential of TIPS-oxazole as a lead compound for developing new anticancer therapies .

The biological activity of TIPS-oxazole is attributed to its ability to interact with various biological targets. It is hypothesized that the oxazole ring can form complexes with metal ions or proteins involved in cellular signaling pathways, thereby modulating their activity.

Additionally, the presence of the boronic acid moiety allows for interactions with diols in biological systems, which may enhance its therapeutic efficacy by targeting specific biomolecules .

Case Studies

Several case studies have documented the synthesis and biological evaluation of TIPS-oxazole and related compounds:

- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives including TIPS-oxazole and assessed their antimicrobial activities against common pathogens. The results indicated that modifications on the oxazole ring significantly influenced their biological activities.

- Therapeutic Applications : Another investigation focused on the anticancer potential of TIPS-oxazole derivatives, revealing that certain modifications led to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

特性

IUPAC Name |

tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34BNO3Si/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(21-16)19-22-17(7,8)18(9,10)23-19/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHHUIEVWSWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。